molecular formula C20H19FN2O3S B2758382 8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline CAS No. 1903175-31-4

8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline

Cat. No.: B2758382
CAS No.: 1903175-31-4
M. Wt: 386.44
InChI Key: QKHPWWAACCBMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a fluorobenzyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while nucleophilic substitution can introduce various functional groups onto the quinoline or pyrrolidine rings.

Scientific Research Applications

8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl sulfonyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline is unique due to the combination of its quinoline core, pyrrolidine ring, and fluorobenzyl sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-18-8-2-1-5-16(18)14-27(24,25)23-12-10-17(13-23)26-19-9-3-6-15-7-4-11-22-20(15)19/h1-9,11,17H,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHPWWAACCBMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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